REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[NH:15][CH:16]([CH3:18])[CH3:17].Cl>CO>[C:11]([C:8]1[CH:7]=[C:6]2[C:5]([CH:4]=[CH:3][N:15]2[CH:16]([CH3:18])[CH3:17])=[CH:10][CH:9]=1)([O:13][CH3:14])=[O:12]
|
Name
|
4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)C(=O)OC)NC(C)C)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution, dried organic layer over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C2C=CN(C2=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |